Benzyl 2-((5-(5-(furan-2-yl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound with a molecular formula of CHNOS and a molecular weight of approximately 442.46 g/mol. This compound features multiple functional groups, including a furan ring, isoxazole, thiadiazole, and an acetate moiety, which contribute to its potential biological activities. It is classified as a hybrid molecule due to the presence of diverse heterocycles, which are often associated with various pharmacological properties .
The synthesis of Benzyl 2-((5-(5-(furan-2-yl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate can be approached through several methodologies. Common synthetic routes involve:
These synthetic routes allow for the construction of the desired compound while maintaining high yields and purity.
The molecular structure of Benzyl 2-((5-(5-(furan-2-yl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate can be represented using various chemical notations:
InChI=1S/C19H14N4O5S2/c24-16(27-10-12-5-2-1-3-6-12)11-29-19-22-21-18(30-19)20-17(25)13-9-15(28-23-13)14-7-4-8-26-14/h1-9H,10-11H2,(H,20,21,25)This notation captures the essential structural information about the compound.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 442.46 g/mol |
| IUPAC Name | Benzyl 2-[5-[5-(furan-2-yloxy)-isoxazole]-1,3,4-thiadiazol]thiol acetate |
Benzyl 2-((5-(5-(furan-2-yl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate can participate in various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for Benzyl 2-((5-(5-(furan-2-yl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate is primarily linked to its biological activity against various disease targets. The presence of multiple heterocyclic structures suggests potential interactions with enzymes or receptors involved in disease pathways:
The specific details of these mechanisms would require further empirical investigation.
Benzyl 2-((5-(5-(furan-2-yloxy)-isoxazole)-3-carboxamido)-1,3,4-thiadiazol)]thio]acetate generally exhibits:
| Property | Value |
|---|---|
| Appearance | Solid or crystalline |
| Solubility | Soluble in organic solvents |
The chemical properties include:
| Property | Value |
|---|---|
| Stability | Stable under normal conditions |
| Reactivity | Reacts with strong acids/bases |
These properties are crucial for determining the handling and storage conditions for this compound.
Benzyl 2-((5-(5-(furan-2-yloxy)-isoxazole)-3-carboxamido)-1,3,4-thiadiazol)]thio]acetate has several applications in scientific research:
This compound represents a significant area of interest for researchers exploring new therapeutic agents and materials with specific functionalities.
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3
CAS No.: 511-37-5